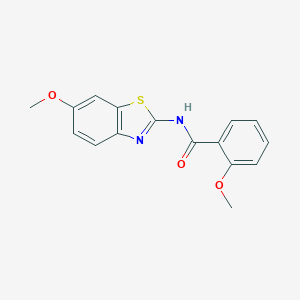![molecular formula C19H15FN2O B246201 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, also known as FPB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPB is a small molecule that belongs to the class of benzamides and has a molecular weight of 343.39 g/mol.
Mechanism of Action
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide exerts its biological effects by binding to specific targets in cells and altering their function. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to bind to enzymes such as histone deacetylases and protein kinases, which are involved in various cellular processes such as gene expression, cell cycle regulation, and signal transduction. By inhibiting these enzymes, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can modulate cellular pathways and affect cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation. In viral infections, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to inhibit the replication of viruses by targeting specific viral proteins.
Advantages and Limitations for Lab Experiments
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for certain targets. However, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide also has some limitations, such as its low solubility in water and limited stability in biological fluids. These limitations can affect the bioavailability and pharmacokinetics of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in vivo and may require the use of specialized formulations or delivery methods.
Future Directions
There are several future directions for the research and development of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. Another direction is the identification of new targets and pathways that can be modulated by 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. Additionally, the development of new formulations and delivery methods for 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide could improve its bioavailability and pharmacokinetics in vivo. Finally, the evaluation of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in preclinical and clinical studies could provide valuable insights into its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves a multi-step process that includes the reaction of 4-(pyridin-4-ylmethyl)aniline with 2-fluorobenzoyl chloride in the presence of a base to form the intermediate product, which is then subjected to further reactions to obtain the final product. The purity and yield of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can be improved by using different solvents, reaction conditions, and purification methods.
Scientific Research Applications
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In addition, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has shown potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has also been investigated for its ability to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus.
properties
Molecular Formula |
C19H15FN2O |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15FN2O/c20-18-4-2-1-3-17(18)19(23)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H,22,23) |
InChI Key |
JMKNLRBTYWYNDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)






![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
